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Compound of Interest

Compound Name:
4-Bromo-2-nitro-5-

(trifluoromethyl)aniline

Cat. No.: B1279612 Get Quote

Introduction

4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a highly functionalized aromatic compound with

significant potential as a versatile building block in the synthesis of novel agrochemicals. Its

structure incorporates four key reactive sites: an amino group, a nitro group, a bromine atom,

and a trifluoromethyl group. This unique combination allows for a wide range of chemical

transformations, making it an ideal starting material for creating complex molecular

architectures prevalent in modern herbicides, insecticides, and fungicides. The electron-

withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity

of the aromatic ring, particularly for nucleophilic substitution and palladium-catalyzed cross-

coupling reactions. These application notes provide detailed protocols and synthetic strategies

for utilizing 4-Bromo-2-nitro-5-(trifluoromethyl)aniline in agrochemical research and

development.
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Property Value Reference

CAS Number 683241-86-3 [1]

Molecular Formula C₇H₄BrF₃N₂O₂ [2]

Molecular Weight 285.02 g/mol [2]

Appearance White to off-white powder [2]

Purity ≥97.0% [1][3]

Boiling Point 273.5°C at 760 mmHg [2]

Density 1.859 g/cm³ [2]

Core Synthetic Transformations and Protocols
The functional groups on 4-Bromo-2-nitro-5-(trifluoromethyl)aniline allow for several key

synthetic transformations.

Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental step to produce a vicinal

diamine, a critical intermediate for the synthesis of various heterocyclic compounds used in

agrochemicals, such as benzimidazoles.
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Caption: General workflow for the reduction of the nitro group.

Experimental Protocol: Reduction with Iron in Acidic Medium

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of ethanol

and water (e.g., 5:1 v/v).

Addition of Reagents: Add iron powder (e.g., 5.0 eq) and a catalytic amount of concentrated

hydrochloric acid (e.g., 0.1 eq) or ammonium chloride to the suspension.[4]

Reaction Conditions: Heat the mixture to reflux (typically 80-90°C) and stir vigorously.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6

hours.
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Workup: After completion, cool the reaction mixture to room temperature and filter it through

a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Basify the

aqueous residue with a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract

the product with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by flash column

chromatography on silica gel to yield the desired diamine.

Parameter Condition Typical Yield

Reducing Agent Fe / aq. HCl 85-95%

Solvent Ethanol / Water -

Temperature 80-90°C (Reflux) -

Reaction Time 2-6 hours -

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling

reactions, enabling the introduction of a wide variety of substituents.

This reaction forms a new carbon-carbon bond, ideal for synthesizing biaryl structures or

introducing alkyl/alkenyl moieties.[5][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11403387/
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material

Reagents

Product

4-Bromo-2-nitro-5-(trifluoromethyl)aniline

R-B(OH)₂
Pd Catalyst

Base

4-Substituted-2-nitro-5-(trifluoromethyl)aniline

 Suzuki Coupling 

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (1.0 eq), the corresponding

boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%),

and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[7][8]

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

and water (e.g., Dioxane/H₂O or Toluene/H₂O, 4:1 v/v).

Reaction Conditions: Heat the mixture to 80-110°C and stir. Monitor the reaction by TLC or

LC-MS. Reactions are typically complete in 4-24 hours.

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic

solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Parameter Condition

Catalyst Pd(PPh₃)₄, PdCl₂(dppf)

Base K₂CO₃, Cs₂CO₃, K₃PO₄

Solvent Dioxane/H₂O, Toluene/H₂O

Temperature 80-110°C

This reaction forms a carbon-nitrogen bond, allowing for the synthesis of diaryl amines or the

introduction of various alkylamino groups.[9][10]
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Caption: General workflow for Buchwald-Hartwig amination.
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Experimental Protocol: Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst

(e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base

(e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq) to an oven-dried Schlenk tube.[9][11]

Addition of Reagents: Add 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (1.0 eq) and the

desired primary or secondary amine (1.1-1.2 eq).

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane via

syringe.

Reaction Conditions: Heat the reaction mixture to 80-110°C. Monitor its progress by TLC or

LC-MS. The reaction is typically complete within 12-24 hours.

Workup: Cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through

celite to remove inorganic salts and the catalyst.

Purification: Concentrate the filtrate and purify the crude product by flash column

chromatography.

Parameter Condition

Catalyst/Ligand Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP

Base NaOt-Bu, K₃PO₄, Cs₂CO₃

Solvent Toluene, Dioxane

Temperature 80-110°C

Application Example: Synthesis of a Precursor for
Diamide Insecticides
This hypothetical multi-step synthesis illustrates how 4-Bromo-2-nitro-5-
(trifluoromethyl)aniline can be used to construct a complex substituted anthranilamide, a core

scaffold of potent insecticides like chlorantraniliprole and cyantraniliprole.[12][13] The goal is to

synthesize 2-Amino-N-methyl-3-nitro-5-(trifluoromethyl)benzamide.
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Caption: Hypothetical workflow for synthesizing a diamide insecticide precursor.

Detailed Protocols for the Hypothetical Synthesis:

Step 1: Formylation of the Amino Group

Protocol: React 4-Bromo-2-nitro-5-(trifluoromethyl)aniline with an excess of formic acid or

ethyl formate in the presence of a catalyst like sodium formate. Heat the mixture to reflux for

4-8 hours. After cooling, the product, N-(4-Bromo-2-nitro-5-

(trifluoromethyl)phenyl)formamide, often precipitates and can be collected by filtration.

Purpose: Protection of the amino group to direct subsequent reactions and prevent side

reactions.

Step 2: Directed ortho-Metalation and Carboxylation

Protocol: Dissolve the formylated intermediate from Step 1 in an anhydrous ether solvent

(e.g., THF) and cool to -78°C under an inert atmosphere. Add a strong base such as n-

butyllithium or LDA dropwise to deprotonate the position ortho to the formamido group. After

stirring for 1-2 hours, bubble dry carbon dioxide gas through the solution. Quench the

reaction with aqueous acid (e.g., 1M HCl) to yield 2-Formamido-3-nitro-5-

(trifluoromethyl)benzoic acid.

Purpose: Introduction of a carboxylic acid group, which is essential for the final amide

structure.

Step 3: Amidation with Methylamine

Protocol: Activate the carboxylic acid from Step 2 using a coupling agent like thionyl chloride

(SOCl₂) to form the acid chloride, or use a peptide coupling reagent such as HATU or

EDCI/HOBt.[14] Add a solution of methylamine (e.g., 40% in water or 2M in THF) to the

activated acid at 0°C and allow the reaction to warm to room temperature. This forms 2-

Formamido-N-methyl-3-nitro-5-(trifluoromethyl)benzamide.

Purpose: Formation of the N-methyl amide moiety, a key feature in many diamide

insecticides.
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Step 4: Deformylation (Deprotection)

Protocol: Hydrolyze the formyl protecting group by heating the amide from Step 3 in an

acidic aqueous solution (e.g., 3M HCl in methanol/water). After the reaction is complete,

neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the final product, 2-

Amino-N-methyl-3-nitro-5-(trifluoromethyl)benzamide, with an organic solvent.

Purpose: Deprotection to reveal the free aniline, which can then be coupled with a pyrazole

carboxylic acid to complete the synthesis of the target agrochemical.

Conclusion

4-Bromo-2-nitro-5-(trifluoromethyl)aniline is a strategically functionalized starting material

with significant potential for the synthesis of novel agrochemicals. The protocols and strategies

outlined in these notes demonstrate its utility in key synthetic transformations, including nitro

group reduction, palladium-catalyzed cross-coupling, and multi-step syntheses of complex

scaffolds. Its versatility allows researchers to efficiently generate diverse libraries of

compounds for screening and development, making it a valuable asset in the discovery of next-

generation crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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